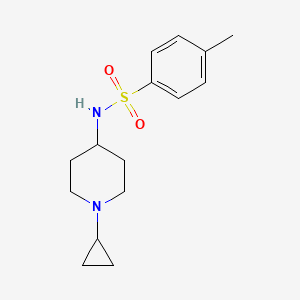![molecular formula C17H21ClN2O3 B7476474 3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476474.png)
3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.5]decane-2,4-dione.
Mechanism of Action
The mechanism of action of 3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves the inhibition of target enzymes and receptors, leading to the disruption of physiological processes. The compound binds to the active site of the enzyme or receptor, preventing the substrate from binding and inhibiting the catalytic activity. The exact mechanism of action of the compound is still under investigation and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione depend on the target enzyme or receptor and the concentration of the compound. The compound has been found to exhibit both inhibitory and stimulatory effects on various physiological processes, such as neurotransmission, melanin synthesis, and cell proliferation. The compound has also been found to modulate the immune response, making it a potential candidate for immunotherapy.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione in lab experiments include its high potency, selectivity, and structural diversity. The compound can be easily synthesized and modified to obtain analogs with improved activity and pharmacokinetic properties. However, the limitations of using the compound in lab experiments include its potential toxicity, instability, and limited solubility in aqueous solutions. Careful evaluation of the compound's properties and safety profile is necessary before using it in biological assays.
Future Directions
The future directions for 3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in animal models. The compound can also be used as a lead compound for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and infectious diseases. Additionally, the compound can be used as a tool to study the physiological processes and pathways involved in various diseases, leading to a better understanding of their pathogenesis and potential therapeutic targets.
In conclusion, 3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a promising compound that has potential applications in drug discovery and development. The compound's unique structural features and diverse biological activities make it a valuable tool for studying physiological processes and developing new therapies for various diseases. Further research is needed to fully understand the compound's mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety and efficacy in animal models.
Synthesis Methods
The synthesis of 3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves the reaction of 2-chlorophenol, ethyl chloroacetate, and 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione in the presence of a base and a solvent. The reaction proceeds through a series of steps, including nucleophilic substitution, decarboxylation, and cyclization, to yield the target compound. The synthesis method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has shown promising results in various scientific research applications, including drug discovery and development, cancer therapy, and antimicrobial activity. The compound has been found to exhibit potent inhibitory activity against several enzymes, such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are involved in various physiological processes. Additionally, the compound has shown significant cytotoxicity against cancer cell lines, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
3-[2-(2-chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-12-6-8-17(9-7-12)15(21)20(16(22)19-17)10-11-23-14-5-3-2-4-13(14)18/h2-5,12H,6-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERYOZQEPKTMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

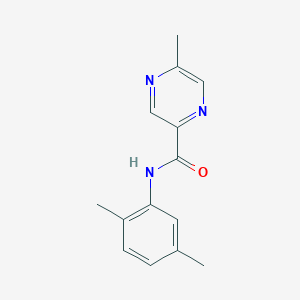
![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
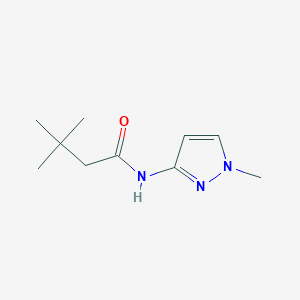
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)
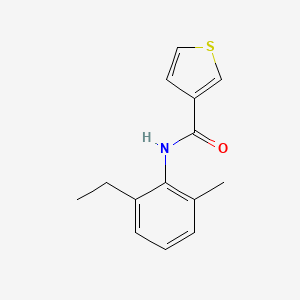
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476449.png)
![2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7476451.png)
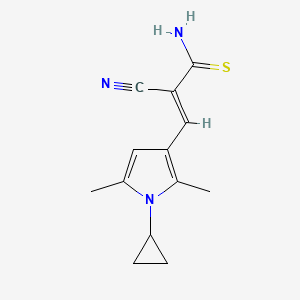
![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476476.png)
